Galeterone

Catalog No.
S548658
CAS No.
851983-85-2
M.F
C26H32N2O
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galeterone

CAS Number

851983-85-2

Product Name

Galeterone

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C26H32N2O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1

InChI Key

PAFKTGFSEFKSQG-PAASFTFBSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

17-(1H-benzimidazol-1-yl)androsta-5,16-dien-3beta-ol, 3-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, galeterone, VN-124-1

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O

The exact mass of the compound Galeterone is 388.25146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Galeterone (CAS 851983-85-2) is a steroidal small molecule developed for research in castration-resistant prostate cancer (CRPC). Unlike single-target agents, it is characterized by a triple mechanism of action: it functions as a competitive androgen receptor (AR) antagonist, an inhibitor of the CYP17A1 enzyme critical for androgen biosynthesis, and an inducer of AR protein degradation. [REFS-1, REFS-2] This multi-faceted approach to disrupting the androgen signaling pathway makes it a distinct tool for investigating both primary and acquired resistance to other antiandrogen therapies.

Direct substitution of Galeterone with single-mechanism compounds like Abiraterone (a CYP17A1 inhibitor) or Enzalutamide (an AR antagonist) is inappropriate for many research applications. Galeterone's value lies in its unique combination of three distinct mechanisms in a single molecule: CYP17A1 inhibition, AR antagonism, and AR degradation. [REFS-1, REFS-2] This third mechanism, the ability to reduce total AR protein levels, is a key differentiator not shared by Abiraterone and is mechanistically distinct from the antagonism offered by Enzalutamide. [3] Therefore, studies focused on overcoming resistance mediated by AR overexpression or specific AR variants require the specific multi-action profile of Galeterone.

Integrated CYP17A1 Inhibition and AR Antagonism in a Single Compound

Galeterone provides a dual-action profile by combining potent CYP17A1 inhibition with direct AR antagonism. Its inhibitory concentration for CYP17A1 lyase activity is quantitatively established, though it is approximately 3-fold less potent than Abiraterone in a head-to-head comparison (IC50 of ~100 nM vs 36 nM for Abiraterone). [1] However, unlike Abiraterone, Galeterone also acts as a direct AR antagonist, reducing basal PSA mRNA levels in LNCaP and VCaP cells in a manner similar to Enzalutamide, an effect not seen with the pure CYP17A1 inhibitor Abiraterone. [2]

Evidence DimensionCYP17A1 Lyase Inhibition (IC50)
Target Compound Data~100 nM
Comparator Or BaselineAbiraterone: 36 ± 3 nM
Quantified DifferenceApprox. 2.8x less potent than Abiraterone for CYP17A1 lyase inhibition
ConditionsIn vitro assay with purified, recombinant human CYP17A1.

This allows researchers to investigate the combined effects of androgen synthesis blockade and receptor antagonism using a single, well-defined molecule, avoiding the formulation and dosage complexities of using two separate compounds.

Demonstrated Efficacy in Enzalutamide-Resistant Preclinical Models

A critical procurement differentiator for Galeterone is its demonstrated activity in models of acquired resistance to other AR-targeted therapies. In preclinical studies using human prostate cancer cells selected for resistance to Enzalutamide, Galeterone treatment induced a pronounced reduction in AR protein levels and inhibited AR nuclear translocation, effects that were diminished with Enzalutamide treatment in these resistant cells. [1] This suggests a distinct mechanism for overcoming resistance that is not present in a standard AR antagonist.

Evidence DimensionEffect on AR protein levels and nuclear translocation
Target Compound DataPronounced reduction in AR protein and inhibition of nuclear translocation in enzalutamide-resistant cells
Comparator Or BaselineEnzalutamide: Diminished effect in resistant cell lines
Quantified DifferenceQualitative but mechanistically significant difference in activity in resistant models
ConditionsIn vitro preclinical models of enzalutamide-resistant human prostate cancer cells.

For researchers studying mechanisms of resistance to second-generation antiandrogens, Galeterone offers a specific tool to probe pathways that remain active or emerge after Enzalutamide failure.

Unique Mechanism: Induction of Androgen Receptor (AR) Degradation

Unlike pure antagonists, Galeterone actively promotes the degradation of the AR protein. In LNCaP cells, which express a mutant AR (T878A), Galeterone treatment at 15 µM reduced steady-state AR protein levels by up to 84%. [1] This degradation mechanism has been shown to be effective against both full-length AR and the clinically relevant AR-V7 splice variant, which is a key driver of resistance to both Abiraterone and Enzalutamide. [2] This provides a clear mechanistic advantage over compounds that only block androgen synthesis or binding.

Evidence DimensionAR Protein Level Reduction (Degradation)
Target Compound DataUp to 84% reduction in AR protein levels at 15 µM
Comparator Or BaselineAbiraterone (no direct effect); Enzalutamide (antagonism, not degradation)
Quantified DifferenceOffers a distinct AR degradation mechanism absent in key comparators
ConditionsIn vitro, LNCaP human prostate cancer cells cultured in charcoal-stripped serum.

This makes Galeterone an essential compound for research into AR-V7-mediated resistance or for developing therapeutic strategies based on targeted protein degradation rather than simple inhibition.

Investigating Mechanisms to Overcome Acquired Resistance in CRPC Models

Galeterone is the right choice for studies where cancer cell models have been made resistant to Enzalutamide or Abiraterone. Its ability to degrade the AR protein, including the AR-V7 splice variant, allows for the specific investigation of AR degradation as a strategy to bypass established resistance mechanisms. [1]

Probing the Effects of Simultaneous Androgen Synthesis and Receptor Blockade

For researchers aiming to study the synergistic or differential effects of blocking androgen production (via CYP17A1 inhibition) and directly antagonizing the AR, Galeterone provides a single, validated chemical tool. This simplifies experimental design by eliminating the need to co-administer and validate the activity of two separate inhibitors like Abiraterone and Bicalutamide. [2]

Developing Novel AR-Degrading Therapeutic Strategies

As a benchmark compound that induces AR degradation, Galeterone is suitable for use in screening assays or mechanistic studies aimed at identifying novel and more potent AR degraders. Its established activity against specific AR mutants (e.g., T878A) makes it a valuable positive control in such experimental workflows. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

388.251463648 Da

Monoisotopic Mass

388.251463648 Da

Heavy Atom Count

29

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WA33E149SW

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Galeterone is an orally bioavailable small-molecule androgen receptor modulator and CYP17 lyase inhibitor with potential antiandrogen activity. Galeterone exhibits three distinct mechanisms of action: 1) as an androgen receptor antagonist, 2) as a CYP17 lyase inhibitor and 3) by decreasing overall androgen receptor levels in prostate cancer tumors, all of which may result in a decrease in androgen-dependent growth signaling. Localized to the endoplasmic reticulum (ER), the cytochrome P450 enzyme CYP17 (P450C17 or CYP17A1) exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP17 [HSA:1586] [KO:K00512]

Pictograms

Health Hazard

Health Hazard

Other CAS

851983-85-2

Wikipedia

Galeterone

Dates

Last modified: 08-15-2023
1: Gomez L, Kovac JR, Lamb DJ. CYP17A1 inhibitors in castration-resistant prostate cancer. Steroids. 2015 Jan 3. pii: S0039-128X(14)00314-6. doi: 10.1016/j.steroids.2014.12.021. [Epub ahead of print] PubMed PMID: 25560485.
2: Gupta E, Guthrie T, Tan W. Changing paradigms in management of metastatic Castration Resistant Prostate Cancer (mCRPC). BMC Urol. 2014 Jul 25;14:55. doi: 10.1186/1471-2490-14-55. PubMed PMID: 25062956; PubMed Central PMCID: PMC4167156.
3: Yu Z, Cai C, Gao S, Simon NI, Shen HC, Balk SP. Galeterone prevents androgen receptor binding to chromatin and enhances degradation of mutant androgen receptor. Clin Cancer Res. 2014 Aug 1;20(15):4075-85. doi: 10.1158/1078-0432.CCR-14-0292. Epub 2014 May 29. PubMed PMID: 24874833; PubMed Central PMCID: PMC4119496.
4: Stein MN, Patel N, Bershadskiy A, Sokoloff A, Singer EA. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer. Asian J Androl. 2014 May-Jun;16(3):387-400. doi: 10.4103/1008-682X.129133. Review. PubMed PMID: 24759590; PubMed Central PMCID: PMC4023364.
5: Agarwal N, Di Lorenzo G, Sonpavde G, Bellmunt J. New agents for prostate cancer. Ann Oncol. 2014 Sep;25(9):1700-9. doi: 10.1093/annonc/mdu038. Epub 2014 Mar 20. PubMed PMID: 24658665.
6: Neuzillet Y, Flamand V, Lebdai S, Villers A, Lebret T. [Prostate cancer and new hormonal treatments: mechanism of action and main clinical results]. Prog Urol. 2013 Oct;23 Suppl 1:S34-43. doi: 10.1016/S1166-7087(13)70044-7. Review. French. PubMed PMID: 24314737.
7: Yin L, Hu Q. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Nat Rev Urol. 2014 Jan;11(1):32-42. doi: 10.1038/nrurol.2013.274. Epub 2013 Nov 26. Review. PubMed PMID: 24276076.
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